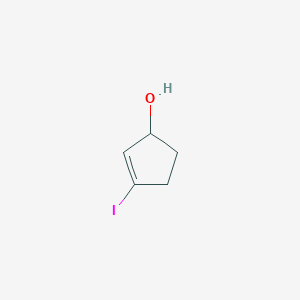
3-Iodo-2-cyclopenten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-cyclopenten-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. It is a cyclic alcohol with a molecular formula of C5H7IO and a molecular weight of 220.02 g/mol.
Mechanism of Action
The mechanism of action of 3-Iodo-2-cyclopenten-1-ol is not fully understood, but it is believed to act through the inhibition of various enzymes and metabolic pathways. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-Iodo-2-cyclopenten-1-ol exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus and Candida albicans.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Iodo-2-cyclopenten-1-ol in lab experiments is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions to synthesize various organic compounds. However, one limitation is its potential toxicity, which can pose a risk to researchers handling the compound.
Future Directions
There are several future directions for research on 3-Iodo-2-cyclopenten-1-ol. One direction is to investigate its potential as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Another direction is to explore its potential as an antibacterial and antifungal agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 3-Iodo-2-cyclopenten-1-ol can be achieved through several methods, including the iodination of cyclopentadiene followed by oxidation, the iodination of cyclopentanone followed by dehydrohalogenation, and the iodination of cyclopentene followed by hydrolysis. The most commonly used method involves the iodination of cyclopentadiene followed by oxidation with hydrogen peroxide or sodium hypochlorite.
Scientific Research Applications
3-Iodo-2-cyclopenten-1-ol has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including pyrroles, pyridines, and imidazoles. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
properties
CAS RN |
188635-25-8 |
|---|---|
Product Name |
3-Iodo-2-cyclopenten-1-ol |
Molecular Formula |
C5H7IO |
Molecular Weight |
210.01 g/mol |
IUPAC Name |
3-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2 |
InChI Key |
JMWZSBGCAMXIHT-UHFFFAOYSA-N |
SMILES |
C1CC(=CC1O)I |
Canonical SMILES |
C1CC(=CC1O)I |
synonyms |
3-IODOCYCLOPENT-2-ENOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)
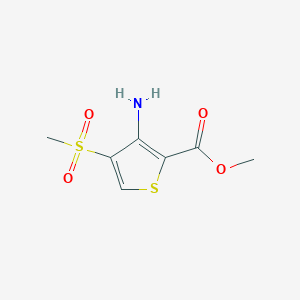
![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)
![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)


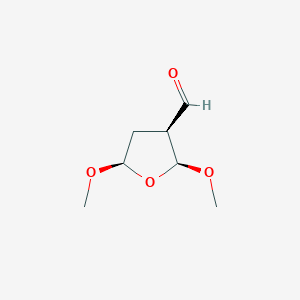
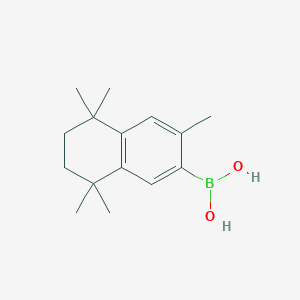
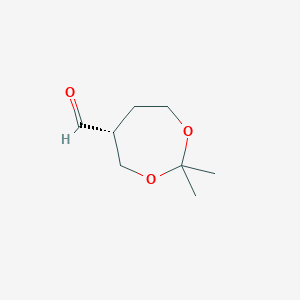

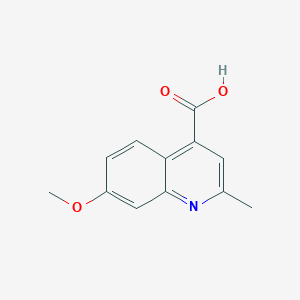
![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
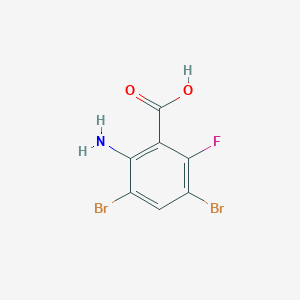
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)